molecular formula C18H19N5O3S B2616963 N-(3,4-dimethoxyphenethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide CAS No. 1251689-06-1

N-(3,4-dimethoxyphenethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide

Cat. No.: B2616963
CAS No.: 1251689-06-1
M. Wt: 385.44
InChI Key: DJSNVOPPTCYLFL-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C18H19N5O3S and its molecular weight is 385.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Development

N-(3,4-dimethoxyphenethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide represents a class of compounds with potential for various applications in scientific research, particularly in the synthesis of novel compounds with potential therapeutic activities. The synthesis and derivative development of similar thiazole-containing compounds have been explored for their biological activities. For example, the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents has been reported (Abu‐Hashem et al., 2020). These compounds exhibit cyclooxygenase inhibition, analgesic, and anti-inflammatory activities, highlighting the potential for thiazole derivatives in drug development.

Anticancer and Antimicrobial Activities

Further research into thiazole derivatives has shown promising results in anticancer and antimicrobial activities. For instance, the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines demonstrated potent cytotoxic effects against various cancer cell lines, with some compounds showing IC50 values less than 10 nM (Deady et al., 2003). This suggests that thiazole-carboxamide derivatives could serve as lead compounds for the development of new anticancer agents.

Enzyme Inhibition

The structural versatility of thiazole derivatives allows for their application in enzyme inhibition studies, which is crucial for understanding disease mechanisms and developing therapeutic agents. The synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents have been explored, showing significant enzyme inhibition that could contribute to anti-inflammatory and anticancer therapies (Rahmouni et al., 2016).

Regenerative Medicine and Stem Cell Research

Compounds similar to this compound have been investigated in the context of regenerative medicine and stem cell research. The concise synthesis and X-ray crystal structure of N-Benzyl-2-(pyrimidin-4′-ylamino)-thiazole-4-carboxamide (Thiazovivin), a small-molecule tool for stem cell research, underscore the importance of thiazole derivatives in enhancing the efficiency of generating induced pluripotent stem cells (iPSCs) from human fibroblasts, offering potential applications in regenerative medicine and tissue engineering (Ries et al., 2013).

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(pyrimidin-2-ylamino)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3S/c1-25-14-5-4-12(10-15(14)26-2)6-9-19-16(24)13-11-27-18(22-13)23-17-20-7-3-8-21-17/h3-5,7-8,10-11H,6,9H2,1-2H3,(H,19,24)(H,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJSNVOPPTCYLFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CSC(=N2)NC3=NC=CC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.